![molecular formula C17H15ClFNO3 B2755167 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4](/img/structure/B2755167.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is a chemical with the CAS Number: 864244-64-4 . It has a molecular weight of 197.17 and is stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is 1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)5-11-8 (12)9 (13)14/h1-4H,5H2, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[(4-fluorophenyl)methyl]carbamoyl}formic acid” has a melting point of 118-121 degrees Celsius . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Spectroscopic Investigations and Computational Study
A compound structurally related to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate," 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, has been explored using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra. This study, involving quantum chemistry codes and potential energy distribution calculations, reveals insights into the vibrational wavenumbers and normal modes of the molecule. The compound's first hyperpolarizability suggests potential applications in nonlinear optics, and its structural parameters align with similar compounds (Panicker et al., 2010).
Synthesis and Antipathogenic Activity
Another related research involves acylthioureas, which bear structural resemblance to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate." These compounds demonstrate significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent pH Sensor Development
A study on a heteroatom-containing organic fluorophore exhibits properties that could be relevant to the application of "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate" in sensor technology. This fluorophore demonstrates aggregation-induced emission and intramolecular charge transfer effects, enabling it to function as a fluorescent pH sensor in various states and as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure and Spectroscopic Features
In a related study, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized, with its crystal structure determined using single-crystal data. This research provides insights into the molecular interactions and conformations, which could be extrapolated to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate" (Yaman et al., 2019).
Potential in Organic Solar Cells
Research on the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-fluorobenzoic acid, is indicative of potential applications in enhancing the efficiency of organic solar cells. This could suggest similar applications for "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate" in photovoltaic technologies (Tan et al., 2016).
Safety and Hazards
The safety information for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIUYMWPDDIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

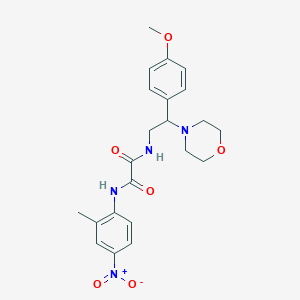
![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)
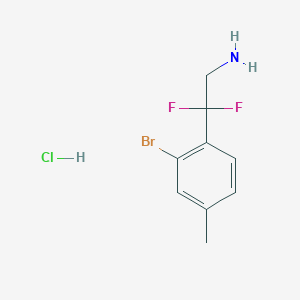
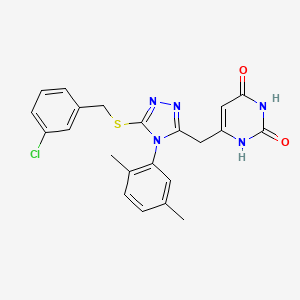

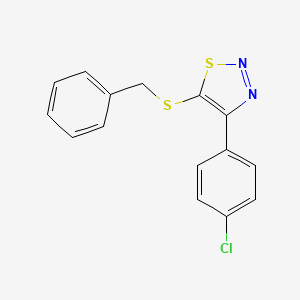
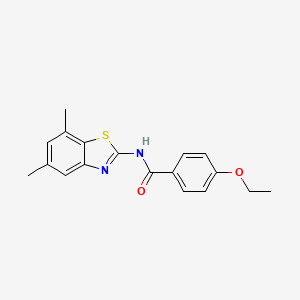
![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)
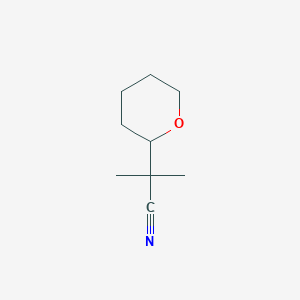

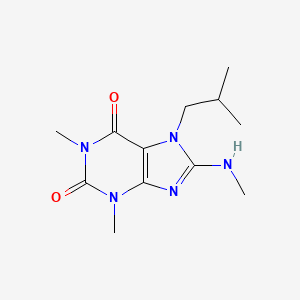
![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
